2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chloro-substituted phenoxy group attached to a methoxypropanoic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, also known as MCPA, is the plant hormone auxin . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .
Mode of Action
MCPA mimics the action of the auxin growth hormone indoleacetic acid (IAA) . When applied at high concentrations, it induces rapid, uncontrolled growth in broad-leaf plants . This uncontrolled growth eventually leads to the death of the plant, a process often referred to as "growing to death" .
Biochemical Pathways
MCPA affects the normal biochemical pathways of auxin action. Under normal conditions, auxins regulate cell division, elongation, and differentiation. When MCPA is introduced, it disrupts these processes, leading to abnormal growth patterns and eventually plant death . The exact biochemical pathways affected by MCPA are still under investigation.
Pharmacokinetics
It is known that mcpa is readily absorbed by plants and is translocated throughout the plant, affecting all parts of the plant .
Result of Action
The result of MCPA action is the death of broad-leaf plants. By mimicking the action of auxins, MCPA causes uncontrolled growth, which disrupts normal plant development and leads to plant death . This makes MCPA an effective herbicide for controlling unwanted broad-leaf plants.
Action Environment
The action of MCPA can be influenced by various environmental factors. For example, the effectiveness of MCPA can be affected by the presence of other chemicals in the environment, the pH of the soil, and the temperature . Additionally, MCPA is considered an environmental contaminant, and its use can have undesired effects on non-target organisms in the environment .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid interacts with various enzymes and proteins. For instance, it has been found that this compound can be metabolized by Alcaligenes eutrophus JMP 134, a bacterium known for its ability to degrade various organic compounds .
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that this compound can be metabolized by certain bacteria, suggesting that it may interact with various enzymes or cofactors .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid typically involves the etherification of 4-chloro-2-methylphenol with a suitable alkylating agent, followed by the introduction of the methoxypropanoic acid group. One common method involves the reaction of 4-chloro-2-methylphenol with 3-methoxypropanoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of phase-transfer catalysts can facilitate the etherification reaction, while high-throughput screening can identify the most effective reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of phenoxy acids on biological systems, including their role as herbicides.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with a similar mode of action.
Dicamba: A benzoic acid derivative with herbicidal properties.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is unique due to its specific substitution pattern and the presence of a methoxypropanoic acid group
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-7-5-8(12)3-4-9(7)16-10(6-15-2)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSBLWJEYJZDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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